![molecular formula C23H23N3O5S B2753216 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865174-33-0](/img/structure/B2753216.png)
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains an isoindoline group, which is a type of heterocyclic compound . It also contains a benzo[d]thiazole group, which is another type of heterocyclic compound .
Molecular Structure Analysis
The crystal structure of a similar compound, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, reveals a complex polymeric chain with intermolecular O-HO hydrogen bonds and weak intramolecular C-HO hydrogen bonds .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
A series of derivatives were synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These derivatives showed promising anti-inflammatory activity. The study also conducted molecular docking to understand the binding affinity towards human serum albumin, indicating a potential mechanism of action for their anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
In another study, derivatives of the compound were designed, synthesized, and evaluated for anticonvulsant activities. The study utilized the maximal electroshock test and subcutaneous pentylenetetrazole seizures models in mice. One specific derivative showed significant anticonvulsant activity, highlighting the compound's potential in developing new anticonvulsant medications (Nath et al., 2021).
Solubility and Drug Delivery
A study on a related derivative focused on its solubility and drug delivery capabilities. It investigated the preferential solvation of the compound in a binary cosolvent system, predicting improved oral absorption and bioavailability, which could be beneficial for managing diabetes mellitus and its complications (Hussain et al., 2022).
Metabolic Stability Improvement
Research into improving the metabolic stability of derivatives through structural modification indicated that altering the heterocyclic rings can reduce metabolic deacetylation, improving the compound's pharmacokinetic properties. This has implications for the development of more stable and effective pharmaceutical agents (Stec et al., 2011).
Crystal Structure Analysis
The crystal structures of certain derivatives have been analyzed to provide insights into their molecular configurations, which can inform the design of new compounds with improved efficacy and safety profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-12-11-25-18-10-9-15(31-4-2)13-19(18)32-23(25)24-20(27)14-26-21(28)16-7-5-6-8-17(16)22(26)29/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMGUNWFSEXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.